N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Functionalized Sulfur-Containing Heterocyclic Analogs Induce Apoptotic Cell Death of Laryngeal Carcinoma In Vitro
- This study discusses hydroxyl-containing benzo[b]thiophene analogs with antiproliferative activity against cancer cells, specifically laryngeal cancer cells. The analogs enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis through an increase in the BAX/BCL-2 ratio and caspase cascade activation. Molecular docking predicted strong interaction with the CYP1A2 protein, suggesting potential for combinational therapy to enhance drug bioavailability (Haridevamuthu et al., 2023).
Catalytic Applications
Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides
- The study introduces Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the Goldberg amidation of (hetero)aryl chlorides and amides, achieving good to excellent yields. This showcases the compound's potential in facilitating efficient synthesis through intramolecular cross-coupling products (De, Yin, & Ma, 2017).
Analytical Chemistry Applications
Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+
- This research developed chemosensors based on 5-(thiophene-2-yl)oxazole derivatives for the selective and sensitive detection of Ga3+. Such applications indicate the potential utility of structurally similar compounds in designing fluorescence-based sensors for metal ions, which can be crucial for environmental monitoring and analytical chemistry (Liu et al., 2022).
Synthesis of Novel Compounds with Potential Anti-inflammatory Activity
Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity
- The study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated them for anti-inflammatory activity. Such research underscores the potential of dihydrobenzofuran derivatives in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-14(11-3-4-15-12(8-11)5-6-23-15)10-19-17(22)16(21)18-9-13-2-1-7-24-13/h1-4,7-8,14,20H,5-6,9-10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLPMKMSSCFEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.